molecular formula C22H32O3 B8101303 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid

2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid

Cat. No.: B8101303
M. Wt: 344.5 g/mol
InChI Key: NYDNWAYCRJADHT-VOFQGDAYSA-N
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Description

These are ortho-hydroxylated benzoic acids . This compound is notable for its presence in the cashew nut shell liquid and has been studied for its various biological activities.

Preparation Methods

The synthesis of benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)- can be achieved through several synthetic routes. One common method involves the extraction from natural sources such as cashew nut shell liquid, followed by purification processes. Industrial production methods may involve chemical synthesis starting from simpler organic compounds, utilizing specific catalysts and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)- involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and disrupting cellular processes in microorganisms, leading to their death. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid can be compared with other similar compounds such as:

    Salicylic acid: Known for its use in acne treatment and as a pain reliever.

    Anacardic acids: A group of compounds with similar structures and biological activities.

    Phenolic acids: A broader class of compounds with antioxidant properties.

Properties

IUPAC Name

2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-3-4-14-19(20-16-11-12-17-21(20)22(24)25)15-10-8-6-5-7-9-13-18(2)23/h5-6,8,10-12,16-19,23H,3-4,7,9,13-15H2,1-2H3,(H,24,25)/b6-5+,10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDNWAYCRJADHT-VOFQGDAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC=CC=CCCCC(C)O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C/C=C\C=C\CCCC(C)O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103904-74-1
Record name Benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103904741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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